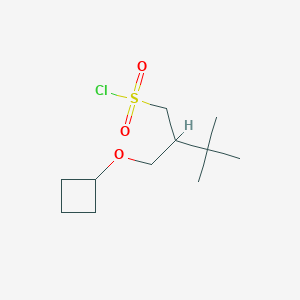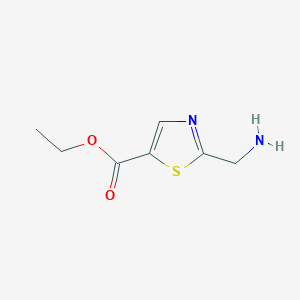methanone](/img/structure/B13474593.png)
[(Ethoxycarbonyl)oxy](3-methylidenecyclobutyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethoxycarbonyl)oxymethanone is an organic compound characterized by its unique cyclobutyl ring structure with an ethoxycarbonyl group and a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonyl)oxymethanone typically involves the reaction of 3-methylidenecyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of (Ethoxycarbonyl)oxymethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
(Ethoxycarbonyl)oxymethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Ethoxycarbonyl)oxymethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (Ethoxycarbonyl)oxymethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids.
類似化合物との比較
(Ethoxycarbonyl)oxymethanone can be compared with other similar compounds such as:
(Methoxycarbonyl)oxymethanone: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
(Ethoxycarbonyl)oxymethanone: Similar structure but without the methylene group in the cyclobutyl ring.
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
ethoxycarbonyl 3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-3-12-9(11)13-8(10)7-4-6(2)5-7/h7H,2-5H2,1H3 |
InChIキー |
LVIXRCIMSWBNGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC(=O)C1CC(=C)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


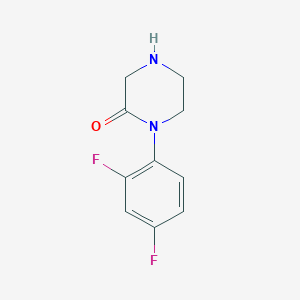
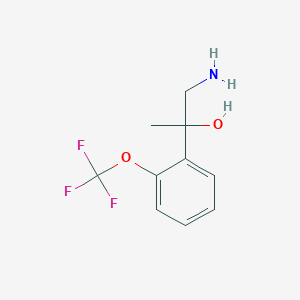


![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
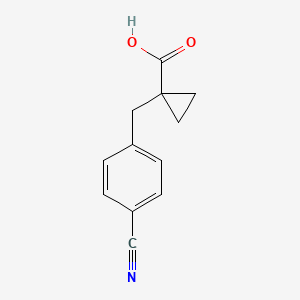
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
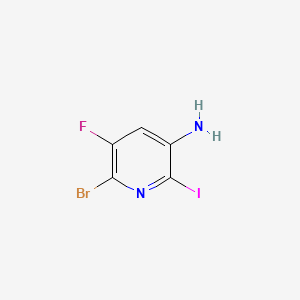
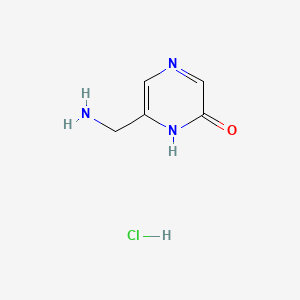
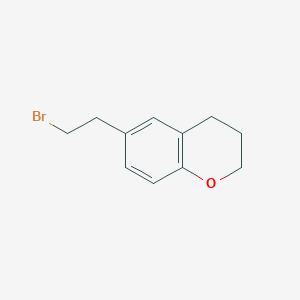
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
